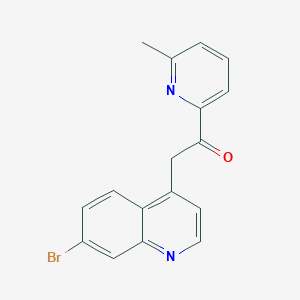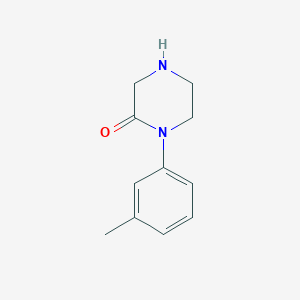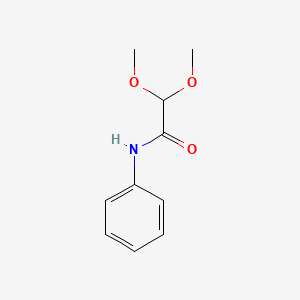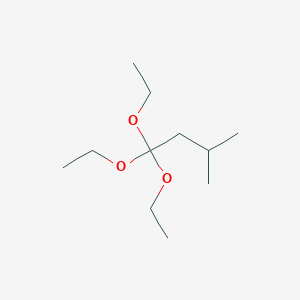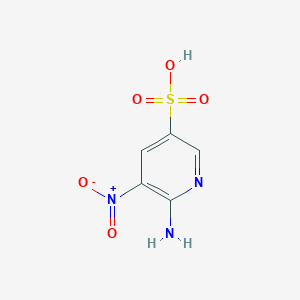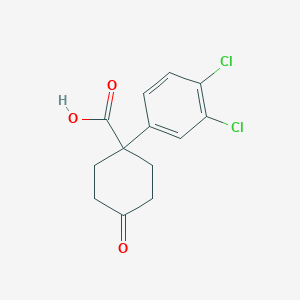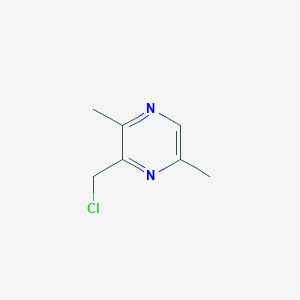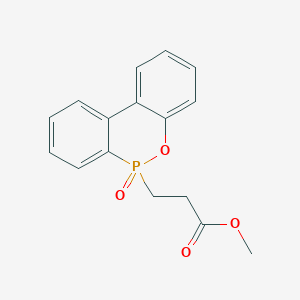![molecular formula C14H14N2 B1629099 1-乙基-3-甲基-9H-吡啶并[3,4-b]吲哚 CAS No. 401462-17-7](/img/structure/B1629099.png)
1-乙基-3-甲基-9H-吡啶并[3,4-b]吲哚
描述
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
科学研究应用
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, also known as a β-carboline derivative , is a complex molecule that interacts with various targets.
Mode of Action
It’s worth noting that β-carboline derivatives, to which this compound belongs, are known to interact with various biological targets .
Biochemical Pathways
Indole derivatives, a broader category to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to have various biologically vital properties .
生化分析
Biochemical Properties
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Cellular Effects
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can bind to DNA and RNA, affecting their stability and function. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The metabolic pathways of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with various binding proteins, which can influence its localization and accumulation. The distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within different tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological effects and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole structure .
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis with specific catalysts and reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
化学反应分析
Types of Reactions: 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the indole ring, potentially leading to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
相似化合物的比较
1-Methyl-9H-pyrido[3,4-b]indole (Harmane): Known for its neuroactive properties and presence in various plants.
1-Methyl-β-carboline: Another indole derivative with significant biological activity.
Uniqueness: 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole stands out due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-ethyl-3-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMDBJNFUMWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=C1NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635966 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401462-17-7 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


